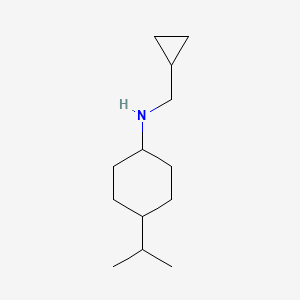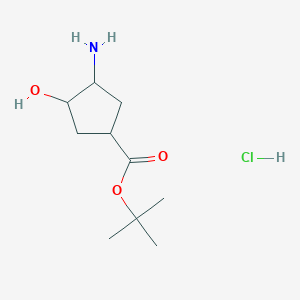![molecular formula C12H14N2O B13249960 Methyl[2-(quinolin-6-yloxy)ethyl]amine](/img/structure/B13249960.png)
Methyl[2-(quinolin-6-yloxy)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl[2-(quinolin-6-yloxy)ethyl]amine is a heterocyclic compound that contains a quinoline moiety. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(quinolin-6-yloxy)ethyl]amine typically involves the reaction of quinoline derivatives with appropriate alkylating agents. One common method includes the reaction of 6-hydroxyquinoline with 2-chloroethylamine in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
化学反応の分析
Types of Reactions
Methyl[2-(quinolin-6-yloxy)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives .
科学的研究の応用
Methyl[2-(quinolin-6-yloxy)ethyl]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, catalysts, and other industrial chemicals
作用機序
The mechanism of action of Methyl[2-(quinolin-6-yloxy)ethyl]amine involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, the compound may interact with other cellular targets, contributing to its diverse biological activities.
類似化合物との比較
Similar Compounds
Quinoline: A basic structure found in many biologically active compounds.
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
Uniqueness
Methyl[2-(quinolin-6-yloxy)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
N-methyl-2-quinolin-6-yloxyethanamine |
InChI |
InChI=1S/C12H14N2O/c1-13-7-8-15-11-4-5-12-10(9-11)3-2-6-14-12/h2-6,9,13H,7-8H2,1H3 |
InChIキー |
ASTABWBZWIBEFM-UHFFFAOYSA-N |
正規SMILES |
CNCCOC1=CC2=C(C=C1)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl N-{[4-(dimethylamino)oxan-4-yl]methyl}carbamate](/img/structure/B13249886.png)



![3A,6a-dimethyl-2-(3-methylbutan-2-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13249908.png)
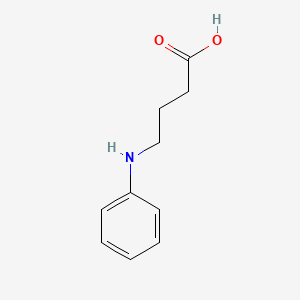
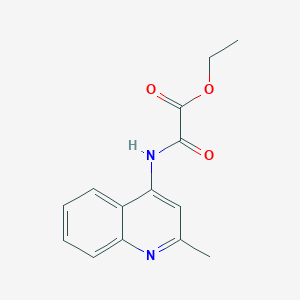
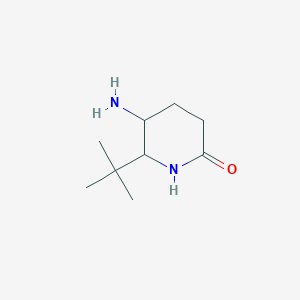
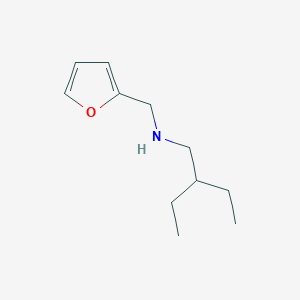
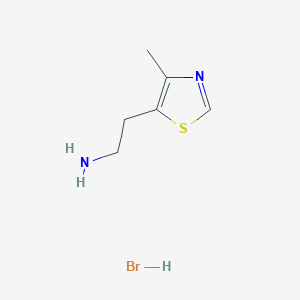
![2-{[(4-Bromothiophen-3-yl)methyl]amino}ethan-1-ol](/img/structure/B13249946.png)
